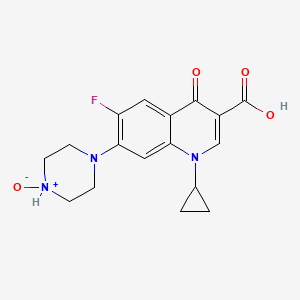

环丙沙星 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciprofloxacin N-Oxide is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound is of interest due to its potential enhanced antibacterial properties and its role in scientific research. Ciprofloxacin itself is known for its effectiveness against a broad spectrum of bacterial infections, and the N-oxide derivative is studied for its unique chemical and biological properties.

科学研究应用

Ciprofloxacin N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation reactions and mechanisms.

Biology: Investigated for its enhanced antibacterial properties compared to ciprofloxacin.

Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.

Industry: Utilized in the development of advanced materials and nanotechnology applications, particularly in the creation of antibacterial surfaces and coatings.

作用机制

Target of Action

Ciprofloxacin N-Oxide primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these targets, Ciprofloxacin N-Oxide disrupts the life cycle of the bacteria, leading to their death .

Mode of Action

Ciprofloxacin N-Oxide interacts with its targets by binding to the alpha subunits of DNA gyrase, preventing it from supercoiling the bacterial DNA, which in turn prevents DNA replication . This interaction results in the inhibition of bacterial cell division and growth, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Ciprofloxacin N-Oxide is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ciprofloxacin N-Oxide prevents the unwinding of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Ciprofloxacin N-Oxide is well-absorbed after oral administration, with a bioavailability that varies between 50% and 80% depending on the population studied . It is metabolized into four metabolites in the liver and then eliminated by three different routes: renal, hepatic, and transintestinal . The pharmacodynamic action of Ciprofloxacin N-Oxide is characterized by a rapid concentration-dependent activity against Gram-negative aerobic bacteria and, to a lesser extent, against Gram-positive bacteria .

Result of Action

The molecular and cellular effects of Ciprofloxacin N-Oxide’s action primarily involve the disruption of bacterial DNA replication, leading to the death of the bacteria . This results in the effective treatment of various bacterial infections, including skin and skin structure infections, bone and joint infections, complicated intra-abdominal infections, nosocomial pneumonia, and urinary tract infections, among others .

Action Environment

The action, efficacy, and stability of Ciprofloxacin N-Oxide can be influenced by various environmental factors. For instance, studies have shown that the adsorption of Ciprofloxacin N-Oxide from aqueous environments can be enhanced using certain nanomaterials . Additionally, the degradation of Ciprofloxacin N-Oxide can be influenced by factors such as temperature and the presence of other substances . Therefore, these factors should be considered when using Ciprofloxacin N-Oxide in different environments.

生化分析

Biochemical Properties

Ciprofloxacin N-Oxide interacts with various enzymes, proteins, and other biomolecules. It has been found to alter the growth, biochemical composition, and antioxidant response of certain strains of Microcystis . The presence of Ciprofloxacin N-Oxide significantly decreased cell densities and chlorophyll-a of these strains . It also caused oxidative stress, as demonstrated by a significant rise in the levels of intracellular hydrogen peroxide (H2O2) of the treated cultures .

Cellular Effects

Ciprofloxacin N-Oxide has profound effects on various types of cells and cellular processes. It influences cell function by causing oxidative stress and altering the production of biomolecules such as total proteins, lipids, and total carbohydrates . It also hinders the growth of cells by preventing mitosis without causing any observable signs of cell death .

Molecular Mechanism

The molecular mechanism of action of Ciprofloxacin N-Oxide is similar to that of ciprofloxacin, which inhibits DNA gyrase . This inhibition interferes with the replication and transcription of bacterial DNA, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Ciprofloxacin N-Oxide change over time in laboratory settings. It has been observed that the reaction temperature, pH, and initial ciprofloxacin concentration substantially affect the degradation efficiency of Ciprofloxacin N-Oxide .

Dosage Effects in Animal Models

The effects of Ciprofloxacin N-Oxide vary with different dosages in animal models. For instance, the bioavailability of ciprofloxacin, from which Ciprofloxacin N-Oxide is derived, is often greater than 80% for most quinolones in small animals .

Metabolic Pathways

Ciprofloxacin N-Oxide is involved in various metabolic pathways. It has been found to alter the population dynamics, photosynthesis, and general physiology of Microcystis species/strains in aquatic ecosystems .

Transport and Distribution

Ciprofloxacin N-Oxide is transported and distributed within cells and tissues. The presence of multi-walled carbon nanotubes (MWCNTs) significantly inhibited the transport of Ciprofloxacin N-Oxide in saturated porous media .

Subcellular Localization

Given its similarity to ciprofloxacin, it is likely that Ciprofloxacin N-Oxide also targets the bacterial DNA gyrase, which is located in the cytoplasm .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin N-Oxide typically involves the oxidation of ciprofloxacin. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ciprofloxacin.

Industrial Production Methods: Industrial production of Ciprofloxacin N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions: Ciprofloxacin N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert Ciprofloxacin N-Oxide back to ciprofloxacin.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄).

Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher oxidized derivatives.

Reduction: Ciprofloxacin.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Norfloxacin N-Oxide: Another fluoroquinolone N-oxide derivative with similar properties.

Levofloxacin N-Oxide: Known for its enhanced antibacterial activity.

Moxifloxacin N-Oxide: Studied for its broad-spectrum antibacterial properties.

Uniqueness: Ciprofloxacin N-Oxide is unique due to its specific structural modifications that potentially enhance its antibacterial properties. Compared to other N-oxide derivatives, it may offer a better balance of efficacy and safety, making it a promising candidate for further development in antibacterial therapy.

属性

CAS 编号 |

860033-22-3 |

|---|---|

分子式 |

C17H18FN3O4 |

分子量 |

347.34 g/mol |

IUPAC 名称 |

1-cyclopropyl-6-fluoro-7-(1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H18FN3O4/c18-13-7-11-14(8-15(13)21(25)5-3-19-4-6-21)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) |

InChI 键 |

RJFMBBVUVUPLHA-UHFFFAOYSA-N |

SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC[NH+](CC4)[O-])F)C(=O)O |

规范 SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)[N+]4(CCNCC4)[O-])F)C(=O)O |

同义词 |

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1-oxido-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)